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Compound of Interest

Compound Name: Cevoglitazar

Cat. No.: B1668459

Cambridge, MA - Cevoglitazar (LBM-642), a potent dual agonist of peroxisome proliferator-
activated receptor alpha (PPARa) and gamma (PPARYy), emerged from the Novartis Institutes
for BioMedical Research as a promising therapeutic candidate for type 2 diabetes and obesity-
related disorders.[1] Preclinical studies showcased its unique ability to not only improve
glycemic control and lipid profiles but also to reduce food intake and body weight, a significant
advantage over existing therapies. Despite these promising early results, the development of
Cevoglitazar was ultimately discontinued after Phase | clinical trials. This in-depth guide
provides a technical summary of the discovery and development of Cevoglitazar, detailing its
mechanism of action, preclinical efficacy, and the available data that led to its eventual
cessation.

Discovery and Rationale: Targeting the Dual PPAR
Pathway

The development of dual PPARa/y agonists, also known as "glitazars," was a strategic
approach to simultaneously address the multifaceted metabolic dysregulation characteristic of
type 2 diabetes. PPARa activation primarily regulates fatty acid oxidation and lipid metabolism,
while PPARYy activation enhances insulin sensitivity and glucose uptake. The rationale behind
developing a dual agonist like Cevoglitazar was to combine the lipid-lowering effects of PPAR«
activation with the insulin-sensitizing effects of PPARYy activation in a single molecule.

Preclinical Pharmacology
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Cevoglitazar demonstrated significant efficacy in multiple animal models of obesity and insulin
resistance, including fatty Zucker rats, leptin-deficient ob/ob mice, and obese cynomolgus
monkeys.

In Vitro Activity

A key measure of PPARa activation is the induction of acyl-CoA oxidase (ACO) activity, the
rate-limiting enzyme in peroxisomal (3-oxidation. In a cell-based assay, Cevoglitazar stimulated
ACO activity in a dose-dependent manner with an EC50 value of 12 + 2 nM. This indicated
potent PPARa agonism, being 13-fold more potent than WY-14643 and 1600-fold more potent
than fenofibrate in this assay.

In Vivo Efficacy

Rodent Models:

In leptin-deficient ob/ob mice, an established model for obesity and type 2 diabetes, daily oral
administration of Cevoglitazar at doses of 0.5, 1, or 2 mg/kg for 18 days resulted in a
sustained, dose-dependent reduction in food intake and body weight.[2] Notably, at a dose of
0.5 mg/kg, plasma glucose and insulin levels were normalized after just 7 days of treatment.[2]
Furthermore, a dose-dependent reduction in plasma free fatty acids and triglycerides was
observed.[2]

In fatty Zucker rats, a model of obesity and insulin resistance, Cevoglitazar was as effective as
the PPARY agonist pioglitazone at improving glucose tolerance.[3] However, unlike
pioglitazone, Cevoglitazar, similar to the PPARa agonist fenofibrate, reduced body weight gain
and adiposity without affecting food intake. Metabolic profiling in this model revealed that in
muscle tissue, Cevoglitazar improves the lipid profile through both PPARa- and PPARYy-
mediated mechanisms. In the liver, its effects were predominantly through PPARa agonism,
leading to increased [(-oxidation.

Non-Human Primate Models:

In obese and insulin-resistant cynomolgus monkeys, treatment with Cevoglitazar at 50 and
500 pg/kg for 4 weeks led to a dose-dependent decrease in food intake and body weight. The
treatment also resulted in reduced fasting plasma insulin, and at the higher dose, a 0.4%
reduction in hemoglobin Alc levels was observed.
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Quantitative Preclinical Data Summary
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Signaling Pathways and Experimental Workflows

The mechanism of action of Cevoglitazar is centered on the activation of the PPARa and
PPARYy signaling pathways.
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Caption: Cevoglitazar's dual activation of PPARa and PPARYy pathways.

Experimental Protocols
Acyl-CoA Oxidase (ACO) Activity Assay

This assay measures the enzymatic activity of ACO, a direct target of PPARa activation.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1668459?utm_src=pdf-body
https://www.benchchem.com/product/b1668459?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668459?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow

Start: Cell Culture
(e.g., hepatocytes)

Treatment with Cevoglitazar
(various concentrations)

!

Cell Lysis and
Homogenate Preparation

!

Incubation with Acyl-CoA Substrate
(e.g., palmitoyl-CoA)

!

Detection of H202 Production
(coupled enzymatic reaction)

!

Quantification and
EC50 Calculation

End: Potency Determined

Click to download full resolution via product page

Caption: Workflow for determining ACO activity in vitro.
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The assay is based on the principle that ACO catalyzes the oxidation of a long-chain acyl-CoA
to 2-trans-enoyl-CoA, with the concomitant production of hydrogen peroxide (H202). The rate
of H202 production is then measured using a coupled enzymatic reaction, often involving
horseradish peroxidase and a chromogenic or fluorogenic substrate. The EC50 value is
determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Studies in ob/ob Mice

These studies are designed to assess the effects of a test compound on metabolic parameters
in a genetic model of obesity and diabetes.
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Experimental Workflow

Start: Acclimatization of ob/ob mice

Randomization into Treatment Groups
(Vehicle, Cevoglitazar doses)

!

Daily Oral Gavage
(e.g., for 18 days)

'

Daily Monitoring of:
- Body Weight
- Food Intake

!

Periodic Blood Sampling for:
- Glucose
- Insulin
- Lipids

!

Terminal Endpoint:
- Organ Collection
- Gene Expression Analysis

End: Efficacy Assessed
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Caption: Workflow for in vivo efficacy studies in ob/ob mice.
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Leptin-deficient ob/ob mice are housed in a controlled environment with ad libitum access to
food and water. Following an acclimatization period, the animals are randomized into treatment
groups and receive daily oral doses of Cevoglitazar or vehicle. Key parameters such as body
weight, food and water consumption are monitored daily. Blood samples are collected at
specified intervals to measure plasma levels of glucose, insulin, triglycerides, and free fatty
acids. At the end of the study, tissues may be collected for further analysis, such as gene
expression profiling.

Discontinuation and Future Perspectives

Despite the robust preclinical data demonstrating a favorable metabolic profile, the clinical
development of Cevoglitazar was halted after Phase | trials. The specific reasons for this
decision have not been publicly disclosed by Novartis. The discontinuation of Cevoglitazar,
along with other dual PPARa/y agonists, highlights the challenges in translating the promising
preclinical efficacy of this class of drugs into a safe and effective therapy for humans. Potential
concerns with "glitazars" have included adverse effects such as weight gain, edema, and
potential cardiovascular risks.

While Cevoglitazar itself did not reach the market, the research into its mechanism and effects
has contributed to a deeper understanding of PPAR biology and the intricate regulation of
metabolism. The pursuit of novel therapeutics for type 2 diabetes and metabolic syndrome
continues, with lessons learned from the development of compounds like Cevoglitazar
informing the design of next-generation therapies with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [The Rise and Discontinuation of Cevoglitazar: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668459#discovery-and-development-of-
cevoglitazar]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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